N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine
Description
Properties
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-10-5-7(4-8-11)6(2)9-10/h4-5,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJYOIRAMKJIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 1-Ethyl-3-Methylpyrazole-4-Carbaldehyde with Hydroxylamine
The most widely reported method involves the condensation of 1-ethyl-3-methylpyrazole-4-carbaldehyde with hydroxylamine. This reaction typically proceeds in polar protic solvents like ethanol or methanol, with yields influenced by temperature and catalyst selection.
Reaction Conditions:
- Solvent: Ethanol (50–100 mL per 0.024 mol aldehyde).
- Catalyst: Anhydrous sodium acetate or potassium hydroxide.
- Temperature: Reflux (70–80°C) for 30–60 minutes.
- Yield: 65–89% after crystallization.
Mechanistic Insight:
The aldehyde group undergoes nucleophilic attack by hydroxylamine, forming an oxime intermediate. Tautomerization yields the final product, stabilized by intramolecular hydrogen bonding.
Vilsmeier-Haack Formylation of Pyrazole Intermediates
An alternative route employs the Vilsmeier-Haack reaction to introduce the formyl group onto the pyrazole ring, followed by hydroxylamine condensation.
Steps:
- Formylation: 1-Ethyl-3-methylpyrazole reacts with DMF and POCl₃ to generate 1-ethyl-3-methylpyrazole-4-carbaldehyde.
- Oxime Formation: The aldehyde is treated with hydroxylamine hydrochloride in ethanol, yielding the target compound.
Optimization Data:
| Step | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| Formylation | DMF, POCl₃ | 0–5°C | 72% | |
| Oximation | NH₂OH·HCl, NaOAc | Reflux | 82% |
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors enable precise control over exothermic reactions, reducing side products.
Key Parameters:
Advantages:
Purification and Crystallization
Post-synthetic purification often involves solvent extraction and recrystallization:
- Extraction: Ethyl acetate or dichloromethane removes unreacted aldehydes.
- Crystallization: Ethanol/hexane mixtures yield high-purity crystals (≥95% by HPLC).
Typical Purity Data:
| Method | Purity (%) | Solvent System | Source |
|---|---|---|---|
| Recrystallization | 95.3 | Ethanol/hexane (1:9) | |
| Column Chromatography | 98.7 | Ethyl acetate/hexane |
Comparative Analysis of Synthetic Methods
Yield and Scalability
| Method | Laboratory Yield | Industrial Yield | Scalability |
|---|---|---|---|
| Condensation | 70–89% | 65–75% | Moderate |
| Vilsmeier-Haack | 65–72% | 60–68% | Low |
| Continuous Flow | N/A | 80–85% | High |
Key Findings:
Chemical Reactions Analysis
Oxidation Reactions
The hydroxylamine moiety undergoes oxidation to form nitroso or nitroxide derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ in H₂SO₄ | Acidic, 25°C | N-oxide derivative | 75–80 | |
| H₂O₂ in ethanol | Neutral, 40°C | Nitroso compound | 65–70 |
Mechanistically, oxidation proceeds via proton abstraction at the hydroxylamine group, followed by electron transfer to form intermediates such as nitroxyl radicals.
Reduction Reactions
Reductive cleavage of the hydroxylamine group is achievable using sodium borohydride (NaBH₄) or catalytic hydrogenation.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaBH₄ in methanol | Room temperature | Primary amine derivative | 85–90 | |
| H₂/Pd-C | Ethanol, 50°C | Pyrazole-methylamine | 70–75 |
Reduction typically targets the C=N bond in the hydroxylamine group, yielding amines that retain the pyrazole ring’s structural integrity.
Condensation Reactions
The compound participates in Schiff base formation with aldehydes or ketones, facilitated by its imine-like structure.
| Partner Reagent | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Acetic acid | Schiff base with aryl substituent | 80–85 | |
| Acetone | None | Cyclic hydrazone | 60–65 |
These reactions exploit the nucleophilic nitrogen in the hydroxylamine group, enabling bond formation with carbonyl electrophiles .
Cyclization Reactions
Under acidic or thermal conditions, the compound undergoes cyclization to form fused heterocycles.
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| HCl in ethanol, reflux | Pyrazolo[1,2-a]pyridazine derivative | 70–75 | |
| 120°C, solvent-free | Triazole-linked pyrazole | 55–60 |
Cyclization mechanisms often involve intramolecular nucleophilic attack, driven by the electron-rich pyrazole ring and hydroxylamine group .
Nucleophilic Substitution
The hydroxylamine group acts as a nucleophile, displacing leaving groups in alkyl halides or sulfonates.
| Substrate | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl iodide | DMF | N-methylated derivative | 75–80 | |
| Tosyl chloride | Dichloromethane | Sulfonamide analog | 65–70 |
Scientific Research Applications
N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring plays a crucial role in binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
The analogue’s higher molar mass and aromatic substituents likely enhance thermal stability but reduce solubility in polar solvents compared to the target compound.
Crystallographic and Supramolecular Features
The analogue crystallizes with two molecules in the asymmetric unit, forming O–H···N hydrogen-bonded tetramers and C–H···π interactions parallel to the (211) plane . Dihedral angles between the pyrazole ring and substituents (phenyl: 42.69–54.49°; pyrrole: 49.61–51.88°) indicate significant torsional strain, influencing packing efficiency .
Table 2: Reactivity Comparison
Computational and Experimental Tools
Crystallographic analysis of the analogue utilized SHELX software (SHELXL for refinement, SHELXS/D for structure solution), a standard in small-molecule crystallography . This suggests that the target compound’s structure, if solved, would likely employ similar methodologies .
Biological Activity
N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular formula: CHNO. It features a hydroxylamine functional group, which is significant for its biological interactions. The IUPAC name is this compound, and its InChI key is provided for structural identification.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In particular:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Pyrazole Derivative A | S. aureus | 25.1 |
| Pyrazole Derivative B | E. coli | 12.5 |
These findings suggest that the compound's structure may enhance its interaction with bacterial targets, leading to inhibition of growth .
Antiparasitic Activity
The incorporation of specific functional groups in pyrazole derivatives has been linked to improved antiparasitic activity. For example, modifications that increase solubility have also enhanced efficacy against parasites. The compound's activity can be quantified through EC values, indicating the concentration required to inhibit biological activity by 50%.
| Compound | Target Parasite | EC (µM) |
|---|---|---|
| N-substituted Pyrazole | Plasmodium spp. | 0.025 |
| Parent Compound | Plasmodium spp. | 0.577 |
These results highlight the potential of this compound in treating parasitic infections .
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in microbial cells. The hydroxylamine group may facilitate binding to target sites, disrupting essential cellular processes such as DNA replication and protein synthesis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several pyrazole derivatives against clinical isolates of Candida species. The results demonstrated that certain derivatives exhibited significant antifungal activity with MIC values comparable to established antifungal agents .
- Antiparasitic Research : Another investigation focused on the antiparasitic effects of modified pyrazoles against Leishmania. The results indicated that specific structural modifications led to enhanced potency and reduced cytotoxicity in mammalian cells, suggesting a favorable therapeutic index for further development .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine?
Methodological Answer:
The compound is typically synthesized via condensation reactions between hydroxylamine and pyrazole-derived aldehydes. Key steps include:
- Reaction Conditions : Use a polar aprotic solvent (e.g., DMSO or DMF) with a base (e.g., cesium carbonate) and a copper catalyst (e.g., CuBr) to facilitate imine formation, as demonstrated in analogous pyrazole-hydroxylamine syntheses .
- Purification : Chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the product from unreacted intermediates .
- Characterization : Confirm purity via melting point analysis (e.g., 133–134°C) and spectroscopic methods (¹H/¹³C NMR, HRMS) .
Basic: How is the crystal structure of this compound resolved, and what software is employed?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction .
- Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement, leveraging constraints for hydrogen bonding and torsional angles .
- Visualization : ORTEP-3 (with a GUI) is recommended for thermal ellipsoid plots to assess molecular conformation and packing interactions .
Advanced: How do CYP enzymes influence the metabolic stability of this hydroxylamine derivative?
Methodological Answer:
Metabolic studies on analogous hydroxylamines reveal:
- Enzyme Induction : Pre-treat rodent models with CYP inducers (e.g., β-naphthoflavone for CYP1A1/2) to assess reductive metabolism. Monitor metabolites via HPLC (e.g., o-anisidine formation under NADPH-dependent conditions) .
- pH-Dependent Stability : Conduct incubations at pH 4.5 and 7.4 to evaluate spontaneous degradation. Enzymatic activity dominates at neutral pH, while acidic conditions favor non-enzymatic pathways .
- Artifact Mitigation : Use LC-MS/MS with stable isotope labeling to distinguish true metabolites from analytical artifacts .
Advanced: What computational approaches predict the electrochemical behavior of this compound?
Methodological Answer:
- Cyclic Voltammetry (CV) : Perform in aprotic solvents (e.g., DMF with Bu4NClO₄ electrolyte) to identify reduction potentials. Digital simulation of CV curves helps elucidate electron-transfer mechanisms (e.g., anion radical stability) .
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and spin density distributions. This predicts reactivity toward nucleophiles or disproportionation pathways .
Advanced: How can researchers address analytical artifacts when studying iron-oxyhydroxide interactions?
Methodological Answer:
- Alternative Extractants : Avoid hydroxylamine and dithionite, which react with carbonyl groups to form N/S-containing artifacts. Instead, use oxalate buffer (pH 3.0) for selective Fe-oxyhydroxide dissolution without side reactions .
- Validation : Cross-validate extraction data with FT-ICR MS to identify molecular signatures (e.g., O/C ratios) indicative of artifacts versus natural OM .
Basic: What spectroscopic techniques confirm the compound’s identity and purity?
Methodological Answer:
- NMR Spectroscopy : Analyze ¹H NMR peaks for imine protons (δ ~8.5–9.0 ppm) and pyrazole methyl groups (δ ~2.5 ppm) .
- Mass Spectrometry : HRMS (ESI+) should match the theoretical m/z (e.g., 215 [M+H]⁺ for C₁₁H₁₄N₄O) .
- Elemental Analysis : Verify C, H, N content within ±0.4% of calculated values .
Advanced: How does pH affect the stability of this compound during biological assays?
Methodological Answer:
- Kinetic Studies : Incubate the compound in buffers (pH 4.5–7.4) and quantify degradation via UV-Vis or HPLC. Acidic conditions accelerate hydrolysis, while neutral pH stabilizes the compound unless enzymatic activity is present .
- Buffering Agents : Use HEPES or phosphate buffers to maintain pH during microsomal incubations, and include protease inhibitors to prevent enzymatic interference .
Advanced: What strategies resolve contradictions in crystallographic data interpretation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
